10-(3,5-Dimethoxyphenyl)decanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137786-97-1 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
10-(3,5-dimethoxyphenyl)decanal |
InChI |
InChI=1S/C18H28O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h12-15H,3-11H2,1-2H3 |
InChI Key |
DPXPJWKXRMCJML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 10 3,5 Dimethoxyphenyl Decanal
Retrosynthetic Deconstruction and Strategic Planning
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 10-(3,5-Dimethoxyphenyl)decanal, two primary disconnections are considered:
Carbon-Carbon Bond Disconnection: The most logical disconnection is at the C-C bond between the aromatic ring and the ten-carbon chain. This leads to a 3,5-dimethoxyphenyl synthon and a ten-carbon aliphatic synthon. The nature of the reactive functional groups on these synthons will define the forward synthesis.
Functional Group Interconversion (FGI): The terminal aldehyde group is a key functional handle. Retrosynthetically, it can be derived from the oxidation of a primary alcohol, the reduction of a carboxylic acid or its ester, or the hydroboration-oxidation of a terminal alkyne.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
This strategic plan suggests that a cross-coupling reaction could form the core carbon skeleton, followed by a series of transformations to install the aldehyde functionality.
Elucidation of Potential Forward Synthesis Routes
Based on the retrosynthetic analysis, several forward synthesis routes can be proposed. These routes are centered on key bond-forming and functional group manipulation steps.
The formation of the C-C bond between the dimethoxyphenyl ring and the decanyl chain is a critical step. Several modern catalytic methods are suitable for this transformation. chemistry.coach
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a robust method for forming C-C bonds. chemistry.coach In this context, the reaction would be between 3,5-dimethoxyphenylboronic acid and a 10-halo-decane derivative.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. chemistry.coach For instance, 1-bromo-3,5-dimethoxybenzene (B32327) could be coupled with dec-9-en-1-ol. Subsequent reduction of the resulting double bond would be necessary.
Friedel-Crafts Alkylation/Acylation: This classic electrophilic aromatic substitution could be another approach. thesciencehive.co.uk For example, Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with decanoyl chloride, followed by reduction of the resulting ketone, would attach the ten-carbon chain. However, this method can sometimes suffer from issues with regioselectivity and polysubstitution.
The following table summarizes potential cross-coupling strategies:
| Reaction Type | Aryl Component | Aliphatic Component | Catalyst/Reagents | Key Features |
| Suzuki Coupling | 3,5-Dimethoxyphenylboronic acid | 10-Bromodecan-1-ol | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | High functional group tolerance. |
| Heck Reaction | 1-Bromo-3,5-dimethoxybenzene | Dec-9-en-1-ol | Pd(OAc)₂, P(o-tol)₃, Base | Forms a C=C bond that requires subsequent hydrogenation. |
| Sonogashira Coupling | 1-Iodo-3,5-dimethoxybenzene | Dec-9-yn-1-ol | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Forms a C≡C bond that needs to be fully saturated. chemistry.coach |
The introduction of the aldehyde functionality at the terminus of the ten-carbon chain is the final key transformation. There are several reliable methods to achieve this. organicchemistrytutor.com
Oxidation of a Primary Alcohol: This is one of the most common methods for aldehyde synthesis. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com
Partial Reduction of an Ester or Acid Chloride: Reagents like diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes, particularly at low temperatures. organicchemistrytutor.comlibretexts.org
Hydroboration-Oxidation of a Terminal Alkyne: If a terminal alkyne is used as the C10 synthon, hydroboration with a sterically hindered borane (B79455) followed by oxidative workup yields the terminal aldehyde. organicchemistrytutor.comlibretexts.org
A comparison of common methods for aldehyde synthesis is provided below:
| Starting Material | Reagent(s) | Advantages | Disadvantages |
| Primary Alcohol | PCC, PDC, Swern Oxidation, Dess-Martin Periodinane | High yields, mild conditions. organicchemistrytutor.com | Stoichiometric amounts of often toxic chromium reagents (for PCC/PDC). |
| Ester | DIBAL-H at -78 °C | One-step conversion. libretexts.org | Requires careful temperature control to avoid over-reduction. |
| Terminal Alkyne | 1. 9-BBN, 2. H₂O₂, NaOH | Excellent for terminal aldehydes. libretexts.org | Requires the synthesis of the corresponding alkyne. |
The 3,5-dimethoxyphenyl moiety can be sourced from commercially available starting materials like 3,5-dimethoxyaniline (B133145) or 3,5-dimethoxybenzoic acid. These can be converted into the necessary synthons for the C-C bond formation reactions. For example, 3,5-dimethoxyaniline can be converted to 1-bromo-3,5-dimethoxybenzene via a Sandmeyer reaction. Alternatively, 3,5-dimethoxybenzoic acid can be a precursor for other derivatives.
Mechanistic Investigations of Key Synthetic Transformations
A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions. Let's consider the mechanism of the Suzuki coupling, a likely candidate for the key C-C bond formation step.
The catalytic cycle of the Suzuki reaction generally involves three main stages:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3,5-dimethoxybenzene) to form a Pd(II) complex.
Transmetalation: The organoboron compound (e.g., a boronate ester derived from 10-bromodec-1-ol and bis(pinacolato)diboron) transfers its organic group to the palladium center, with the assistance of a base.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Development of Stereoselective and Enantioselective Approaches for Analogues (if applicable)
While this compound itself is achiral, the synthetic methodologies can be adapted to produce chiral analogues. For instance, an analogue with a stereocenter at the α-position to the aldehyde could be of interest.
Recent advances in catalysis offer pathways to such molecules:
Asymmetric α-Alkylation of Aldehydes: A triple catalytic system involving photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis has been shown to enable the direct enantioselective α-alkylation of aldehydes with simple olefins. princeton.edu This could be used to introduce a chiral alkyl group at the C2 position of a shorter-chain precursor.
Enantioselective Addition to Aldehydes: The synthesis of chiral secondary alcohols via the enantioselective addition of organometallic reagents to aldehydes is a well-established field. mdpi.comnih.gov An analogue with a hydroxyl group at a specific position on the chain could be synthesized using a chiral catalyst to control the stereochemistry of the addition.
These advanced methods provide a toolbox for creating a diverse range of chiral analogues of the target compound for further study.
Advanced Analytical and Structural Elucidation of 10 3,5 Dimethoxyphenyl Decanal
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of 10-(3,5-Dimethoxyphenyl)decanal is C18H28O3. researchgate.net The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated and then compared to the experimentally determined value.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C18H28O3+H]⁺ | 293.2117 |
The experimental measurement of the m/z value for the molecular ion with a high degree of accuracy (typically within 5 ppm) by techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry would confirm the elemental composition of C18H28O3. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) which is then fragmented through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments provides valuable information about the molecule's structure. researchgate.netresearchgate.net
The fragmentation of this compound is expected to proceed through characteristic pathways for aldehydes, ethers, and substituted aromatic compounds. libretexts.orgmiamioh.edu The primary fragmentation would likely involve:
Alpha-cleavage adjacent to the carbonyl group of the aldehyde.
McLafferty rearrangement , a characteristic fragmentation of aldehydes and ketones.
Cleavage of the ether bonds of the methoxy (B1213986) groups.
Fragmentation of the aliphatic chain.
Formation of a stable benzylic cation through cleavage of the bond between the aliphatic chain and the aromatic ring.
A prominent fragment would be the tropylium-like ion derived from the 3,5-dimethoxybenzyl moiety, which is expected at an m/z corresponding to C9H11O2⁺ (m/z 151.0759). This is supported by the mass spectrum of the related compound 3,5-dimethoxybenzaldehyde, which shows significant ions corresponding to the dimethoxyphenyl structure. mdpi.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. researchgate.net Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within a molecule can be established.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. rsc.org
For this compound, the predicted ¹H and ¹³C NMR chemical shifts are detailed in Table 2. The assignments for the 3,5-dimethoxyphenyl moiety are based on data for structurally related compounds, while the decanal (B1670006) chain assignments are based on standard values for aliphatic aldehydes. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| 1 | ~202.9 | ~9.77 | t | 1H |
| 2 | ~43.9 | ~2.42 | dt | 2H |
| 3 | ~22.1 | ~1.63 | m | 2H |
| 4-8 | ~29.1-29.5 | ~1.26 | m | 10H |
| 9 | ~31.9 | ~1.58 | m | 2H |
| 10 | ~36.0 | ~2.55 | t | 2H |
| 1' | ~144.8 | - | - | - |
| 2', 6' | ~106.9 | ~6.35 | d | 2H |
| 3', 5' | ~160.9 | - | - | - |
| 4' | ~98.2 | ~6.29 | t | 1H |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D NMR and for establishing the complete molecular structure. sdsu.eduyoutube.comscience.govepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the decanal chain. For instance, the aldehyde proton at C1 would show a correlation with the protons at C2. The protons at C2 would correlate with those at C3, and so on, confirming the contiguous nature of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign each carbon signal to its attached proton(s). For example, the singlet at ~3.78 ppm would correlate with the carbon signal at ~55.3 ppm, confirming the methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. mdpi.com Crucially, it would show a correlation between the protons at C10 of the decanal chain and the C1' carbon of the aromatic ring, confirming the connection point between the two parts of the molecule. Correlations between the aromatic protons (H2', H4', H6') and the aromatic carbons would further confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. A key expected correlation would be between the C10 protons of the decanal chain and the H2'/H6' protons of the aromatic ring, providing further evidence for their connectivity and spatial proximity. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the following characteristic absorption bands would be expected in the IR spectrum:
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O stretch | ~1725 |
| Aldehyde | C-H stretch | ~2820 and ~2720 |
| Alkane | C-H stretch | ~2960-2850 |
| Aromatic Ring | C=C stretch | ~1600 and ~1470 |
The presence of these specific bands would provide strong evidence for the key functional groups within the molecule: the aldehyde, the long aliphatic chain, the aromatic ring, and the methoxy groups.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its aldehyde, aromatic, and ether functionalities.
The most prominent and diagnostically significant peak would arise from the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong, sharp band in the region of 1740-1720 cm⁻¹. The presence of the adjacent C-H bond of the aldehyde would also give rise to two characteristic, weaker C-H stretching bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.
The dimethoxy-substituted benzene (B151609) ring would produce several distinct signals. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would result in a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,3,5-trisubstituted) would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.
The ether linkages (Ar-O-CH₃) would be characterized by their C-O stretching vibrations. Asymmetric C-O-C stretching would likely produce a strong band around 1250-1200 cm⁻¹, while the symmetric stretch would appear in the 1075-1020 cm⁻¹ range. The long decanal alkyl chain would contribute to the C-H stretching vibrations of its methylene (B1212753) (CH₂) groups, appearing as strong bands around 2925 cm⁻¹ and 2855 cm⁻¹.
Expected FTIR Data for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| 2925 & 2855 | Alkyl C-H Stretch (CH₂) | Strong |
| 2850-2820 & 2750-2720 | Aldehyde C-H Stretch | Weak |
| 1740-1720 | Aldehyde C=O Stretch | Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium to Weak |
| 1250-1200 | Asymmetric Ar-O-C Stretch | Strong |
| 1075-1020 | Symmetric Ar-O-C Stretch | Medium |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring would be expected to produce strong signals in the Raman spectrum. The C=C stretching of the benzene ring, particularly the ring breathing mode around 1000 cm⁻¹, would be prominent. The C-H stretching vibrations of both the alkyl chain and the aromatic ring would also be visible. The carbonyl (C=O) stretch of the aldehyde is typically weaker in Raman than in FTIR. Due to the lack of specific experimental data, a detailed analysis is not feasible.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)
Given its expected volatility, this compound is well-suited for analysis by Gas Chromatography (GC). A Flame Ionization Detector (FID) would provide quantitative information on the purity of the compound, with the peak area being proportional to the amount of substance present.
For structural confirmation, GC coupled with a Mass Spectrometry (MS) detector is invaluable. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be highly characteristic. Expected fragmentation would include cleavage at the benzylic position and alpha-cleavage relative to the carbonyl group. The McLafferty rearrangement is also a possibility for the long-chain aldehyde. Key fragments would likely correspond to the dimethoxyphenyl moiety and various fragments of the decanal chain.
Hypothetical GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Probable Fragment Ion | Significance |
| [M]+ | [C₁₈H₂₈O₃]⁺ | Molecular ion peak |
| M-18 | [C₁₈H₂₆O₂]⁺ | Loss of water (from McLafferty rearrangement) |
| 151 | [C₉H₁₁O₂]⁺ | 3,5-dimethoxybenzyl cation |
| 135 | [C₈H₇O₂]⁺ | Fragment from cleavage within the dimethoxyphenyl group |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis and purification of this compound, particularly if the compound exhibits thermal instability. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity assessment.
Detection via a UV-Vis detector would be effective due to the presence of the aromatic ring, which will absorb UV light. The expected λmax would be in the range of 270-280 nm, characteristic of substituted benzene rings. For more selective and sensitive detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be employed. LC-MS would provide both retention time data and mass spectral information, confirming the identity and purity of the compound in a single analysis.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a single crystal of sufficient quality of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information. nih.gov This would include precise bond lengths, bond angles, and torsion angles for the entire molecule. nih.gov
The resulting crystal structure would reveal the conformation of the long alkyl chain, the planarity of the aromatic ring, and the orientation of the methoxy groups relative to the ring. Furthermore, the analysis would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. Currently, there is no publicly available crystal structure for this compound.
Computational Chemistry and Molecular Modeling of 10 3,5 Dimethoxyphenyl Decanal
Quantum Chemical Calculations for Electronic Properties and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, stability, and reactivity of 10-(3,5-Dimethoxyphenyl)decanal.
Electronic Properties: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and a greater tendency for polarization. researchgate.net For a molecule like this compound, the HOMO is typically expected to be localized around the electron-rich 3,5-dimethoxyphenyl ring, while the LUMO may be centered on the electrophilic aldehyde group.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. In this compound, the oxygen atom of the carbonyl group would exhibit a strong negative potential, making it a likely site for hydrogen bonding or nucleophilic attack. The aromatic protons and the aldehydic proton would show positive potential.
Table 1: Illustrative Quantum Chemical Parameters for a Phenylalkanal Scaffold Note: This data is representative, based on typical findings for structurally related compounds, as specific data for this compound is not publicly available.
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability researchgate.net |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in a simulated environment (e.g., in water or a lipid bilayer).
By simulating the compound for nanoseconds or even microseconds, researchers can study the flexibility of the decanal (B1670006) chain, the rotation of the phenyl ring, and the stability of its various conformations. MD simulations are crucial for understanding how the molecule might behave in a biological system, such as its ability to permeate a cell membrane or the conformational changes it undergoes upon binding to a receptor. This technique serves as a powerful bridge between theoretical calculations and real-world experimental observations. medchemexpress.com
In Silico Docking Studies with Potential Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
The process involves placing the ligand in the binding site of a macromolecule and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). For this compound, potential targets could include enzymes or receptors where long-chain aldehydes or phenyl-containing compounds are known to interact. For example, compounds with dimethoxyphenyl or trimethoxyphenyl moieties have been studied for their interaction with targets like β-tubulin and serotonin (B10506) receptors. nih.govnih.gov
Docking studies would reveal the specific interactions, such as hydrogen bonds between the aldehyde oxygen and amino acid residues (e.g., Lysine, Arginine) or hydrophobic interactions between the alkyl chain and aromatic ring with nonpolar pockets in the receptor. nih.gov
Table 2: Example of Potential Intermolecular Interactions from a Docking Study Note: This table illustrates the type of interactions that would be analyzed in a docking study of this compound with a hypothetical receptor binding site.
| Ligand Moiety | Receptor Residue (Example) | Interaction Type |
| Aldehyde Oxygen | ASN, GLN | Hydrogen Bond |
| Dimethoxy Phenyl Ring | PHE, LEU, TRP | π-π Stacking / Hydrophobic |
| Decanal Chain | VAL, ILE, ALA | Hydrophobic (Van der Waals) |
Chemoinformatics Approaches for Structure-Based Research and Virtual Screening
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a molecule like this compound, chemoinformatics plays a vital role in structure-based research and virtual screening. medchemexpress.com
Structure-Based Research: The 3D structure of the compound can be converted into various numerical descriptors or "fingerprints." These fingerprints encode structural features and can be used to compare this compound to millions of other compounds in large chemical databases (e.g., PubChem, ChEMBL). This allows for the rapid identification of structurally similar molecules that may share similar biological activities or physical properties.
Virtual Screening: Virtual screening is a computational method used in early-stage drug discovery to search large libraries of small molecules for those most likely to bind to a drug target. rsc.org If a biological target for this compound is identified, its structure can be used as a query in a ligand-based virtual screen to find other compounds with similar features but diverse chemical scaffolds. medchemexpress.com Alternatively, in a structure-based virtual screen, large compound libraries are docked into the target's binding site to identify novel potential binders. nih.gov This process significantly accelerates the discovery of new lead compounds while reducing costs associated with experimental screening. medchemexpress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) would be required. nih.gov For each compound, a set of molecular descriptors is calculated, which can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. nih.gov For instance, a QSAR study on phenylalkylamine analogues found that the lipophilicity of the substituent at a specific position was significantly correlated with receptor binding affinity. nih.gov A similar model for a series of decanal analogues could predict how modifications to the dimethoxyphenyl ring or the alkyl chain would impact a specific biological effect, thereby guiding the synthesis of more potent and selective compounds. nih.gov
Investigation of Biological Activities of 10 3,5 Dimethoxyphenyl Decanal in Vitro and Non Clinical in Vivo
Mechanistic Studies of Observed Biological EffectsWithout any observed biological effects reported in the literature, there have been no subsequent mechanistic studies on its cellular uptake, localization, or any potential perturbations of intracellular pathways.
As a result of this lack of information, no data tables or a list of mentioned compounds can be generated. Further research into this specific molecule is required before a comprehensive scientific article on its biological activities can be composed.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the structure-activity relationship (SAR) studies, rational design, synthesis, or biological profiling of the compound 10-(3,5-Dimethoxyphenyl)decanal or its direct analogs.
The detailed investigation required to fulfill the specific sections and subsections of the provided outline—including systematic modifications of its alkyl chain, analysis of substituent effects on the dimethoxyphenyl moiety, and biological data for novel derivatives—is not present in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time. Further research and publication on this specific compound would be necessary before such an analysis could be compiled.
Potential Research Applications of 10 3,5 Dimethoxyphenyl Decanal Non Clinical
Utilization as a Chemical Probe in Mechanistic Biological Studies
There is no available research detailing the use of 10-(3,5-Dimethoxyphenyl)decanal as a chemical probe. Chemical probes are small molecules used to study biological systems, and while its structure is suggestive of potential interactions with biological targets, no such studies have been published.
Role in Understanding Volatile Organic Compound (VOC) Profiles in Biological Systems
No studies have identified or investigated this compound in the context of volatile organic compound (VOC) profiles of any biological system.
Application in Supramolecular Chemistry and Materials Science Research
There is a lack of published research on the application of this compound in the fields of supramolecular chemistry and materials science.
Future Directions and Emerging Research Avenues for 10 3,5 Dimethoxyphenyl Decanal
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like 10-(3,5-Dimethoxyphenyl)decanal. nih.govresearchgate.net These computational tools can significantly accelerate the identification of promising drug candidates and refine their properties for enhanced efficacy and safety. researchgate.netpreprints.org
Machine learning algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to build predictive models. nih.govnih.gov For this compound, these models can be employed to:
Predict Biological Activity: By learning from the structural features of known active molecules, ML models can predict the potential biological activities of novel analogs of this compound. nih.govnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis and testing of the most promising candidates.
Optimize Molecular Properties: AI-driven platforms can guide the modification of the this compound structure to improve its pharmacokinetic and pharmacodynamic profiles. preprints.org This includes optimizing for properties such as solubility, metabolic stability, and target-binding affinity.
De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.gov This opens up possibilities for creating novel derivatives of this compound with potentially superior therapeutic effects.
The integration of AI and ML not only accelerates the discovery process but also reduces the costs and time associated with traditional drug development pipelines. researchgate.net
Table 1: Applications of AI/ML in the Optimization of this compound
| Application | Description | Potential Impact |
| Virtual Screening | Rapidly screen large libraries of virtual compounds to identify potential hits. nih.gov | Accelerated hit identification and lead discovery. |
| QSAR Modeling | Develop quantitative structure-activity relationship models to predict the biological activity of new analogs. researchgate.net | Guided design of more potent and selective compounds. |
| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties of molecules. acs.org | Early identification of candidates with favorable drug-like properties. |
| Synthesis Planning | Utilize AI to devise efficient and novel synthetic routes for the compound and its derivatives. beilstein-journals.orgengineering.org.cn | Streamlined chemical synthesis and reduced development time. |
Development of Advanced Synthetic Methodologies for Sustainable Production
The future of pharmaceutical manufacturing lies in the development of sustainable and environmentally friendly synthetic processes. For this compound, research will focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development include:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and operates under mild reaction conditions. nih.govresearchgate.net Researchers are exploring the use of enzymes for the synthesis of aldehydes, which can offer a greener alternative to traditional chemical methods. nih.govmdpi.comnih.gov The biocatalytic production of aldehydes is a growing field with the potential to be applied to the synthesis of complex molecules like this compound. nih.gov
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The application of flow chemistry to the synthesis of aromatic aldehydes can lead to more efficient and sustainable production processes.
Catalytic Fractionation and Ozonolysis: Innovative strategies are being developed for the production of aromatic aldehydes from biomass. rsc.org These methods aim to depolymerize lignin, a major component of plant biomass, to yield valuable aromatic compounds. rsc.org
Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives is a core principle of green chemistry. youtube.com Research into the use of water or other green solvents in the synthesis of aromatic aldehydes is an active area of investigation. researchgate.netscielo.org.mx
These advanced synthetic methodologies will not only make the production of this compound more sustainable but also potentially more cost-effective.
Exploration of Novel Biological Activities through High-Throughput Screening
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a wide range of biological targets. medchemexpress.comchemfaces.comselleckchem.com This technology will be instrumental in uncovering the full therapeutic potential of this compound and its derivatives.
Future HTS campaigns will likely focus on:
Diverse Target Classes: Screening against a broad array of targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors, to identify novel mechanisms of action.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific molecular target. This approach can uncover unexpected therapeutic applications.
Combination Screening: Investigating the synergistic effects of this compound with other known drugs to identify potential combination therapies with enhanced efficacy.
The data generated from HTS will be crucial for understanding the structure-activity relationships of this class of compounds and for guiding the design of new and improved therapeutic agents. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them a rich source for drug discovery. gsconlinepress.com
Table 2: Potential Biological Activities for High-Throughput Screening
| Target Class | Potential Therapeutic Area | Rationale |
| Kinases | Oncology, Inflammation | Many kinase inhibitors are effective cancer therapeutics. |
| Proteases | Infectious Diseases, Oncology | Proteases are crucial for the life cycle of many pathogens and cancer cells. |
| Nuclear Receptors | Metabolic Diseases, Inflammation | Nuclear receptors are key regulators of metabolism and inflammation. |
| Epigenetic Targets | Oncology, Neurological Disorders | Modulation of epigenetic enzymes is a promising therapeutic strategy. |
Collaborative Research Initiatives in Multi-Disciplinary Scientific Domains
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. nih.govazolifesciences.comresearchgate.net The future development of this compound will benefit greatly from such multidisciplinary collaborations.
These initiatives will likely involve:
Medicinal Chemistry and Computational Biology: The integration of computational modeling and simulation with traditional medicinal chemistry will enable a more rational and efficient drug design process. uu.nlpitt.edunih.gov Computational chemists can provide valuable insights into ligand-protein interactions, guiding the synthesis of more potent and selective compounds. indianabiosciences.org
Synthetic Chemistry and Biotechnology: Combining the power of chemical synthesis with biotechnological approaches, such as chemoenzymatic synthesis, can lead to more efficient and sustainable routes to complex natural products and their analogs. nih.govuni-bayreuth.de
Pharmacology and Systems Biology: A systems-level understanding of the biological effects of this compound will be crucial for identifying its mechanism of action and predicting its clinical efficacy.
Public-Private Partnerships (PPPs): Collaborations between academic institutions, government agencies, and pharmaceutical companies can help to bridge the gap between basic research and clinical development. nih.govazolifesciences.comwipo.intfrostbrowntodd.com These partnerships can provide access to funding, resources, and expertise that may not be available to individual research groups. frostbrowntodd.com
By fostering a collaborative research environment, the scientific community can accelerate the translation of promising compounds like this compound from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-(3,5-Dimethoxyphenyl)decanal, and how do reaction parameters (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, methoxy-substituted aromatic precursors (e.g., 3,5-dimethoxyphenyl derivatives) are reacted with decanal derivatives under nitrogen to prevent oxidation. Solvent choice (e.g., DMF, THF) and base (e.g., Cs₂CO₃) significantly impact reaction efficiency. Post-synthesis purification often involves column chromatography with hexane/ethyl acetate gradients . Reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl precursor to aldehyde) are critical for yields exceeding 70% .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Multi-technique validation is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8 ppm) and the decanal chain (δ ~9.8 ppm for aldehyde proton).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., C₁₈H₂₈O₃: 316.204 g/mol).
- X-ray Diffraction : Powder XRD compares experimental patterns with simulated data from analogous structures (e.g., 3,5-dimethoxybenzyl bromide derivatives) to confirm crystallinity and spatial arrangement .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its redox behavior in asymmetric catalysis?
- Methodological Answer : The electron-donating methoxy groups stabilize radical intermediates during redox cycles. Cyclic voltammetry (CV) reveals a reduction potential (E₁/₂) of ~1.65 V vs SCE, comparable to acridinium-based catalysts. This property enables its use in photoinduced electron-transfer reactions, such as the activation of alkenes in enantioselective functionalization. Computational studies (DFT) correlate HOMO-LUMO gaps with catalytic efficiency .
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s molecular geometry?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in gas-phase DFT models. To address this:
- Powder XRD : Refine crystal structures using Rietveld analysis to compare experimental and simulated bond lengths/angles .
- Molecular Dynamics (MD) Simulations : Incorporate solvation models (e.g., COSMO-RS) to predict conformational changes in solution.
- Solid-State NMR : Probe intermolecular interactions (e.g., hydrogen bonding) that stabilize specific conformations .
Q. How can enantiomeric purity be maintained during scaled-up synthesis of this compound?
- Methodological Answer : Chiral resolution techniques include:
- Chiral Stationary Phase (CSP) Chromatography : Use cellulose-based CSPs (e.g., Chiralpak® IC) with heptane/ethanol mobile phases.
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key coupling steps to enforce stereochemical control.
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate enantiopure crystals .
Data Analysis and Experimental Design
Q. How can researchers design experiments to probe the steric effects of the 3,5-dimethoxyphenyl moiety on reaction kinetics?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated substrates to isolate steric vs. electronic contributions.
- Competition Experiments : React this compound with sterically hindered vs. unhindered electrophiles (e.g., tert-butyl vs. methyl esters).
- Molecular Modeling : Use software like Gaussian or Schrödinger to calculate steric maps and quantify % buried volume (%VBur) .
Q. What analytical methods are recommended for detecting trace impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and MS/MS fragmentation to identify byproducts.
- Headspace GC-MS : Detect volatile impurities (e.g., residual solvents like DMF) with detection limits <1 ppm.
- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/O percentages (e.g., C: 72.7%, H: 8.9%, O: 18.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
